Butylsuccinic Anhydride

Description

The exact mass of the compound Butylsuccinic Anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37761. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylsuccinic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylsuccinic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-butyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJAWXMCLJVBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284578 | |

| Record name | Butylsuccinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-76-9 | |

| Record name | 2035-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylsuccinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylsuccinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butylsuccinic anhydride chemical properties and structure

An In-Depth Technical Guide to Butylsuccinic Anhydride: Properties, Reactivity, and Applications

Introduction

Butylsuccinic anhydride, with the IUPAC name 3-butyloxolane-2,5-dione, is a cyclic dicarboxylic anhydride. It belongs to the family of substituted succinic anhydrides, which are pivotal reagents and building blocks in synthetic organic chemistry. The structure consists of a five-membered anhydride ring substituted with a butyl group, rendering the molecule asymmetric and introducing lipophilic character. This unique combination of a reactive anhydride functional group and an aliphatic side chain makes it a valuable intermediate in the synthesis of a wide array of chemical entities. Its applications are particularly prominent in polymer chemistry, as a curing agent for epoxy resins, and increasingly, in pharmaceutical sciences for the development of prodrugs and bioconjugates.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key experimental considerations for its use in research and development.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its structure and resulting physical properties. Butylsuccinic anhydride's properties are defined by its core succinic anhydride ring and the attached four-carbon alkyl chain.

Molecular Structure

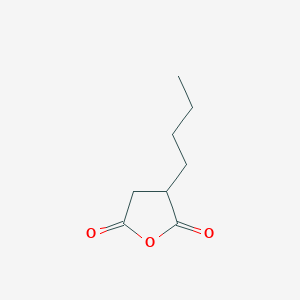

The structure features a planar five-membered ring containing two carbonyl groups and an oxygen atom, with a butyl group attached to one of the alpha-carbons.

Caption: 2D Structure of Butylsuccinic Anhydride.

Physicochemical Data

Quantitative data provides a snapshot of the compound's physical behavior and identity. The properties of Butylsuccinic Anhydride are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-butyloxolane-2,5-dione | PubChem[2] |

| Molecular Formula | C₈H₁₂O₃ | PubChem[2] |

| Molecular Weight | 156.18 g/mol | PubChem[2] |

| CAS Number | 2035-76-9 | ChemicalBook[3] |

| Density | 1.089 g/cm³ | ChemicalBook[3] |

| Boiling Point | 198 °C | ChemicalBook[3] |

| Flash Point | 131 °C | ChemicalBook[3] |

| Vapor Pressure | 0.00729 mmHg at 25°C | ChemicalBook[3] |

| Monoisotopic Mass | 156.078644241 Da | PubChem[2] |

Synthesis and Chemical Reactivity

The utility of butylsuccinic anhydride stems from the high reactivity of the anhydride ring, which is susceptible to nucleophilic attack. This reactivity allows for the straightforward formation of new covalent bonds.

General Synthesis Route

Substituted succinic anhydrides are commonly synthesized via two primary routes: the dehydration of the corresponding dicarboxylic acid or the reaction of an alkene with maleic anhydride. For butylsuccinic anhydride, a plausible laboratory synthesis involves the dehydration of butylsuccinic acid, often facilitated by reagents like acetyl chloride or acetic anhydride, which act as dehydrating agents by consuming water to drive the reaction towards the cyclic product.[4]

Caption: General synthesis of Butylsuccinic Anhydride.

Core Reactivity Pathways

The strained five-membered ring of butylsuccinic anhydride makes the carbonyl carbons highly electrophilic and susceptible to attack by nucleophiles. This results in a ring-opening reaction, which is the basis for its utility in synthesis.

Caption: Core reactivity pathways of Butylsuccinic Anhydride.

-

Hydrolysis: In the presence of water, butylsuccinic anhydride readily hydrolyzes to form butylsuccinic acid.[5][6] This reaction is typically slow at neutral pH but is accelerated by both acid and base.[7] This instability in aqueous media is a critical consideration for storage and handling, as well as for applications where controlled release is desired.

-

Esterification: Alcohols react with the anhydride to open the ring and form a mono-ester derivative, which also possesses a terminal carboxylic acid.[5] This reaction is fundamental in creating prodrugs, where a drug's hydroxyl group can be masked to improve solubility or modify its pharmacokinetic profile. The reaction can often proceed without a catalyst, though bases like pyridine or 4-dimethylaminopyridine (DMAP) are frequently used to accelerate the process.[8]

-

Amidation: Primary and secondary amines react rapidly with butylsuccinic anhydride to yield the corresponding succinamic acid (an amide-acid).[9] This reaction is highly efficient and is a cornerstone of bioconjugation chemistry, used for linking molecules to proteins or other amine-containing biomolecules.

Applications in Drug Development and Research

The specific reactivity of substituted succinic anhydrides makes them valuable tools for medicinal chemists and drug development professionals.

-

Prodrug Synthesis: The esterification reaction is widely used to create succinate ester prodrugs. By linking a drug molecule containing a hydroxyl group to the anhydride, a new entity is formed with a free carboxylic acid. This carboxylic acid can be used to create water-soluble salts (e.g., sodium succinate), enhancing the bioavailability of poorly soluble drugs. The resulting ester bond is often designed to be cleaved by endogenous esterase enzymes in the body, releasing the active drug at the target site.[10]

-

Bioconjugation and Linkers: The amidation reaction provides a robust method for attaching molecules to proteins, peptides, or amine-functionalized surfaces. The resulting succinamic acid linker introduces a four-carbon spacer arm between the two conjugated species. This is particularly useful in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody via a linker.[11]

-

Polymer and Materials Science: Beyond pharmaceuticals, butylsuccinic anhydride and its derivatives serve as monomers for polyester and polyamide synthesis. They are also used as hardeners or curing agents for epoxy resins, where the anhydride ring reacts with hydroxyl groups on the resin to form a cross-linked polymer network, enhancing the material's mechanical and thermal properties.[1]

Experimental Protocol: Mono-esterification with a Primary Alcohol

This protocol describes a general, self-validating procedure for the synthesis of a mono-ester of butylsuccinic anhydride. The causality behind key steps is explained to provide field-proven insight.

Objective: To synthesize the mono-ethyl ester of butylsuccinic acid.

Materials and Equipment

-

Butylsuccinic Anhydride (1.0 eq)

-

Anhydrous Ethanol (≥ 5.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

-

Round-bottom flask with magnetic stir bar

-

Condenser and nitrogen/argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Experimental Workflow Diagram

Caption: Workflow for the mono-esterification of Butylsuccinic Anhydride.

Step-by-Step Procedure

-

Reaction Setup: Under a nitrogen atmosphere, add butylsuccinic anhydride (e.g., 1.56 g, 10 mmol) and DMAP (0.12 g, 1 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Add 30 mL of anhydrous DCM and stir until all solids dissolve.

-

Expertise Note: An inert atmosphere is used to prevent hydrolysis of the anhydride by atmospheric moisture. DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.[8]

-

-

Addition of Alcohol: Cool the flask to 0 °C using an ice bath. Slowly add anhydrous ethanol (2.9 mL, 50 mmol) dropwise over 5 minutes.

-

Expertise Note: Using an excess of the alcohol ensures the reaction goes to completion. Slow addition at low temperature helps to control any potential exotherm.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting anhydride spot and the appearance of a new, more polar product spot indicates completion.

-

Trustworthiness: TLC is a critical self-validating step. Proceeding to workup without confirming the reaction is complete can lead to low yields and complex purification.

-

-

Aqueous Workup: Once the reaction is complete, add 20 mL of deionized water to the flask to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 20 mL portions of DCM. Combine the organic layers and wash sequentially with 20 mL of 1M HCl (to remove DMAP) and 20 mL of brine (to remove residual water).

-

Expertise Note: The HCl wash is essential for removing the basic DMAP catalyst, which would otherwise complicate purification.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification and Characterization: Purify the crude oil/solid by silica gel column chromatography to yield the pure mono-ethyl ester of butylsuccinic acid. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety and Handling

Butylsuccinic anhydride is classified as a hazardous substance requiring careful handling.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[2][3] Inhalation may cause respiratory tract irritation. Like other anhydrides, it is corrosive and can cause burns upon prolonged contact.[7][12]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid creating dust if handling the solid form.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong bases, alcohols, and oxidizing agents to prevent degradation and hazardous reactions.[7][12]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] |

Conclusion

Butylsuccinic anhydride is a versatile and reactive chemical intermediate with significant utility in both industrial and academic research. Its value in drug development, particularly for creating prodrugs and bioconjugates, is rooted in the predictable and efficient ring-opening reactions of its anhydride functional group. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for researchers and scientists aiming to leverage its synthetic potential safely and effectively.

References

-

PubChem. (n.d.). Butylsuccinic Anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Butylsuccinic anhydride (C8H12O3). Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]

-

NIST. (n.d.). Succinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

Angene Chemical. (2021). Succinic anhydride, octadecenyl- Safety Data Sheet. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from [Link]

-

CORE. (2004). Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). succinic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). EP0629638A1 - Process for the preparation of polyisobutene succinic anhydrides.

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]

-

ResearchGate. (2010). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. Retrieved from [Link]

-

PMC. (n.d.). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Retrieved from [Link]

Sources

- 1. broadview-tech.com [broadview-tech.com]

- 2. Butylsuccinic Anhydride | C8H12O3 | CID 235910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. SUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Succinic anhydride | TargetMol [targetmol.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Synthesis of 3-Butyl-dihydrofuran-2,5-dione

Abstract

3-Butyl-dihydrofuran-2,5-dione, also known as butylsuccinic anhydride, is a key chemical intermediate with applications in the synthesis of polymers, pharmaceuticals, and specialty chemicals. Its alkyl side chain imparts unique solubility and reactivity properties, making it a valuable building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-butyl-dihydrofuran-2,5-dione, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the synthesis of this important compound.

Introduction: Significance and Applications

Substituted succinic anhydrides are a class of compounds that have garnered significant interest due to their versatile reactivity. The anhydride functional group serves as a reactive handle for a variety of nucleophilic attacks, leading to the formation of esters, amides, and other derivatives. The presence of an alkyl substituent, such as the butyl group in 3-butyl-dihydrofuran-2,5-dione, modulates the molecule's physical and chemical properties, including its hydrophobicity and steric profile. These characteristics are crucial in applications such as the development of sizing agents for paper and the synthesis of lubricant additives.[1][2] The targeted synthesis of 3-butyl-dihydrofuran-2,5-dione is therefore a subject of considerable academic and industrial importance.

Primary Synthetic Route: The Ene Reaction Pathway

The most prevalent and industrially viable method for the synthesis of alkyl-substituted succinic anhydrides is the thermal "ene" reaction between an alkene and maleic anhydride.[3] This pathway involves the formation of an alkenylsuccinic anhydride intermediate, which is subsequently hydrogenated to yield the desired alkylsuccinic anhydride. For the synthesis of 3-butyl-dihydrofuran-2,5-dione, the logical precursors are 1-hexene and maleic anhydride.

Mechanism of the Ene Reaction

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), in this case, maleic anhydride. The reaction proceeds through a concerted, six-membered transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile.[3]

The reaction between 1-hexene and maleic anhydride yields hexenylsuccinic anhydride. High temperatures, typically above 200°C, are required to overcome the activation energy of this reaction.[1][3]

Experimental Protocol: Synthesis of Hexenylsuccinic Anhydride

This protocol is a representative procedure adapted from literature methods for the synthesis of alkenyl succinic anhydrides.[3][4][5]

Materials:

-

Maleic Anhydride (MA)

-

1-Hexene

-

Xylene (optional, as solvent)

-

Nitrogen gas (for inert atmosphere)

-

Pressure reactor equipped with a mechanical stirrer, thermocouple, and condenser

Procedure:

-

The pressure reactor is charged with maleic anhydride and 1-hexene. A molar excess of the alkene is generally used to maximize the conversion of maleic anhydride and minimize its sublimation.[1][5] A typical molar ratio of 1-hexene to maleic anhydride is between 1.5:1 and 3:1.

-

The reactor is sealed and purged with nitrogen to establish an inert atmosphere, which helps to prevent oxidative side reactions at high temperatures.

-

The reaction mixture is heated to a temperature in the range of 200-250°C with vigorous stirring.[3] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to follow the consumption of the reactants.

-

The reaction is typically allowed to proceed for several hours (e.g., 3-8 hours) until the desired conversion is achieved.[1][3]

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess, unreacted 1-hexene is removed by vacuum distillation.[1]

-

The crude hexenylsuccinic anhydride is then purified, typically by vacuum distillation, to separate it from any polymeric byproducts.

Critical Parameters and Optimization

-

Temperature: The reaction rate is highly dependent on temperature. While higher temperatures increase the rate, they can also promote undesirable side reactions such as polymerization.[1][3]

-

Molar Ratio: The ratio of alkene to maleic anhydride influences the reaction kinetics and product yield. An excess of the alkene can help to drive the reaction to completion.[5]

-

Solvent: The reaction can be carried out neat or in a high-boiling inert solvent such as xylene.[3] The use of a solvent can aid in temperature control and facilitate the handling of the reaction mixture.

-

Inhibitors: To suppress the polymerization of maleic anhydride and the alkene, polymerization inhibitors like hydroquinone or phenothiazine can be added to the reaction mixture.[1]

Workflow for the Synthesis of Hexenylsuccinic Anhydride

Caption: A schematic workflow for the synthesis of hexenylsuccinic anhydride via the ene reaction.

Hydrogenation of Hexenylsuccinic Anhydride

The second stage in the synthesis of 3-butyl-dihydrofuran-2,5-dione is the catalytic hydrogenation of the double bond in the hexenyl side chain of the intermediate.

Reaction Principle

Catalytic hydrogenation is a standard procedure for the reduction of carbon-carbon double bonds. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.

Experimental Protocol: Hydrogenation

Materials:

-

Hexenylsuccinic anhydride

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., ethyl acetate, ethanol)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Hexenylsuccinic anhydride is dissolved in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

-

A catalytic amount of Pd/C is carefully added to the solution.

-

The apparatus is sealed and purged with nitrogen, followed by hydrogen gas, to remove any air.

-

The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50 psi).

-

The mixture is agitated vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

-

The reaction is monitored by the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.

-

The reaction mixture is filtered to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 3-butyl-dihydrofuran-2,5-dione.

-

The final product can be further purified by recrystallization or distillation.

Alternative Synthetic Route: Alkylation of Succinates

An alternative approach to the synthesis of monosubstituted succinic acids and their anhydrides involves the alkylation of a succinate derivative.[6] This method can offer an alternative when the ene reaction is not suitable or when different starting materials are more readily available.

General Strategy

This strategy typically involves the formation of a dianion of a succinate ester, such as di-tert-butyl succinate, followed by reaction with an alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane). The resulting substituted succinate ester is then hydrolyzed to the dicarboxylic acid, which can be subsequently cyclized to the anhydride.[6]

Mechanistic Considerations

The formation of the dianion is achieved using a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The first equivalent of the base removes the proton from one of the α-carbons, and the second equivalent removes the proton from the other α-carbon. The resulting dianion is a powerful nucleophile that can readily react with an alkyl halide in an SN2 reaction.

Advantages and Disadvantages

Advantages:

-

Can provide better control over the position of the alkyl group.

-

May be more suitable for laboratory-scale synthesis.

Disadvantages:

-

Requires the use of strong bases and anhydrous conditions.

-

Involves multiple steps (dianion formation, alkylation, hydrolysis, cyclization), which can lead to lower overall yields.

Characterization of 3-Butyl-dihydrofuran-2,5-dione

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the protons on the furanone ring. |

| ¹³C NMR | Signals for the carbonyl carbons of the anhydride, the carbons of the furanone ring, and the carbons of the butyl side chain. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the anhydride C=O stretching, typically two bands in the region of 1750-1850 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 3-butyl-dihydrofuran-2,5-dione (C₈H₁₂O₃, MW: 156.18 g/mol ). |

| Melting Point | A sharp melting point is indicative of a pure compound. The reported melting point is 46°C.[7] |

Conclusion

The synthesis of 3-butyl-dihydrofuran-2,5-dione is most effectively achieved through a two-step process involving the thermal ene reaction of 1-hexene and maleic anhydride, followed by catalytic hydrogenation of the resulting hexenylsuccinic anhydride. This method is scalable and utilizes readily available starting materials. While alternative routes such as the alkylation of succinate derivatives exist, the ene reaction pathway remains the preferred method for its efficiency. Careful control of reaction parameters is crucial to maximize yield and minimize the formation of byproducts. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

- Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccin

-

Alkenylsuccinic anhydrides - Wikipedia. [Link]

-

Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil - CORE. [Link]

- CA1234128A - Preparation of alkyl succinic anhydride precursors - Google P

-

What is the best method for alkylation and amidation of succinic anhydride? - ResearchGate. [Link]

- US4581464A - Preparation of alkenyl succinic anhydrides - Google P

-

Process for the production of alkenyl-succinic anhydrides - European Patent Office - EP 0359316 B1. [Link]

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. CA1234128A - Preparation of alkyl succinic anhydride precursors - Google Patents [patents.google.com]

- 5. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BUTYLSUCCINIC ANHYDRIDE | 2035-76-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to Butylsuccinic Anhydride in Modern Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Butylsuccinic Anhydride (CAS No. 2035-76-9). We will delve into its core chemical principles, synthesis, reactivity, and its strategic applications in the pharmaceutical sciences, moving beyond a simple recitation of facts to an exploration of the causal relationships that drive its utility in the laboratory.

Foundational Characteristics of Butylsuccinic Anhydride

Butylsuccinic anhydride, with the IUPAC name 3-butyloxolane-2,5-dione, is a derivative of succinic anhydride bearing a butyl group.[1] This simple alkyl substitution has significant implications for its physical properties and reactivity, making it a versatile tool in organic synthesis and bioconjugation.

Physicochemical Properties

The introduction of the butyl group imparts a greater degree of hydrophobicity compared to its parent compound, succinic anhydride. This influences its solubility in organic solvents and its interactions with biological molecules. Key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2035-76-9 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 46-48 °C | |

| Solubility | Soluble in many organic solvents | |

| Purity | Typically >98% (GC) |

Note: Physical properties such as melting point and solubility can vary slightly based on purity and isomeric composition.

Structural and Spectroscopic Profile

The structure of butylsuccinic anhydride is characterized by a five-membered ring containing an ether linkage and two carbonyl groups, with a butyl chain attached to the carbon atom adjacent to the ether oxygen.

Infrared (IR) Spectroscopy: The IR spectrum of butylsuccinic anhydride is distinguished by two strong carbonyl (C=O) stretching bands characteristic of an anhydride, typically found around 1780 cm⁻¹ and 1850 cm⁻¹.[2] The presence of the butyl group is indicated by C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups) and signals for the protons on the succinic anhydride ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the carbons of the butyl group, and the carbons of the succinic anhydride ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of CO, CO₂, and fragments of the butyl chain.

Synthesis of Butylsuccinic Anhydride: A Practical Approach

The synthesis of monosubstituted succinic anhydrides like butylsuccinic anhydride can be achieved through several synthetic routes. A common and reliable method involves the reaction of a Grignard reagent with maleic anhydride, followed by cyclization.

Caption: Synthesis workflow for Butylsuccinic Anhydride.

Step-by-Step Synthesis Protocol

The following is a representative laboratory-scale protocol for the synthesis of butylsuccinic anhydride.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

n-Butyl bromide

-

Maleic anhydride

-

Acetic anhydride

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-butyl bromide in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 30 minutes.[3]

-

Reaction with Maleic Anhydride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of maleic anhydride in anhydrous diethyl ether. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up and Isolation of Butylsuccinic Acid: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude butylsuccinic acid.

-

Cyclization to Butylsuccinic Anhydride: To the crude butylsuccinic acid, add acetic anhydride.[4] Heat the mixture to reflux for 1-2 hours. Allow the solution to cool to room temperature and then place it in an ice bath to crystallize the butylsuccinic anhydride.

-

Purification: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization.

Reactivity and Mechanistic Insights

The reactivity of butylsuccinic anhydride is dominated by the electrophilicity of its carbonyl carbons. The anhydride ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This is the fundamental chemical transformation that underpins its utility in bioconjugation and materials science.

Reaction with Amines

Primary and secondary amines readily react with butylsuccinic anhydride in a nucleophilic acyl substitution reaction to form the corresponding succinamic acid derivative.[5] This reaction is highly efficient and proceeds under mild conditions.

Caption: Mechanism of amine reaction with Butylsuccinic Anhydride.

This reaction is particularly useful for modifying the N-terminus of peptides or the side chains of lysine residues in proteins.[6][7] The resulting succinamic acid introduces a carboxylic acid group, which can alter the charge and solubility of the modified molecule.

Reaction with Alcohols

Alcohols react with butylsuccinic anhydride, typically in the presence of a base catalyst such as pyridine or DMAP, to form a monoester of butylsuccinic acid.[8][9] This reaction is an effective way to introduce a carboxylic acid functionality onto a molecule containing a hydroxyl group.

Applications in Drug Development

The unique reactivity of butylsuccinic anhydride makes it a valuable reagent in various aspects of drug development, from modifying biomolecules to creating advanced drug delivery systems.

Peptide and Protein Modification

A primary application of butylsuccinic anhydride in drug development is the modification of peptides and proteins.[6][7] This can be used to:

-

Block the N-terminus: Acetylation or succinylation of the N-terminal amine can protect it from degradation by exopeptidases, thereby increasing the in vivo half-life of a peptide therapeutic.[]

-

Alter Physicochemical Properties: The introduction of a succinyl group can increase the hydrophilicity and alter the charge of a peptide or protein, which can improve its solubility and pharmacokinetic profile.[11]

-

Provide a Handle for Further Conjugation: The newly introduced carboxylic acid can be used as a point of attachment for other molecules, such as polyethylene glycol (PEG), imaging agents, or cytotoxic drugs.

Experimental Protocol: N-Terminal Succinylation of a Peptide

-

Peptide Dissolution: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.0.

-

Reagent Preparation: Prepare a stock solution of butylsuccinic anhydride in a water-miscible organic solvent like DMF or DMSO.

-

Reaction: While stirring the peptide solution, add the butylsuccinic anhydride solution dropwise. The reaction is typically rapid and can be monitored by LC-MS.

-

Quenching: Quench any unreacted anhydride by adding a small amount of an amine-containing buffer, such as Tris.

-

Purification: Purify the succinylated peptide using reverse-phase HPLC.

-

Characterization: Confirm the modification by mass spectrometry, which will show an increase in mass corresponding to the addition of the butylsuccinoyl group.

Caption: Workflow for peptide N-terminal succinylation.

Linker in Bioconjugation

Butylsuccinic anhydride can serve as a non-cleavable linker in the construction of bioconjugates, such as antibody-drug conjugates (ADCs). The anhydride can react with a nucleophilic group on a drug molecule, and the resulting carboxylic acid can then be activated and coupled to an amine on an antibody.

Component of Drug Delivery Systems

The ability of butylsuccinic anhydride to modify polymers offers a route to novel drug delivery systems.

-

Modified Chitosan Nanoparticles: Chitosan, a biocompatible and biodegradable polysaccharide, can be modified with butylsuccinic anhydride to create amphiphilic polymers that self-assemble into nanoparticles.[12][13][14] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery.[7]

-

Pluronic Micelles: Pluronic block copolymers can be functionalized with butylsuccinic anhydride to enhance their drug-loading capacity and stability.[8][9][15] The modified Pluronics can form micelles that are effective carriers for a variety of therapeutic agents.[16]

Safety and Handling

Butylsuccinic anhydride is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area with copious amounts of water. Store in a tightly sealed container in a cool, dry place.

Conclusion

Butylsuccinic anhydride is a versatile and valuable reagent for researchers in drug development. Its straightforward synthesis, well-defined reactivity, and the useful properties it imparts to modified molecules make it a powerful tool for enhancing the therapeutic potential of peptides, proteins, and small molecule drugs. A thorough understanding of its chemical principles is key to leveraging its full potential in the design of next-generation therapeutics and drug delivery systems.

References

-

Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation. (2011). PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers. (n.d.). PubMed Central. [Link]

-

Site-specific chemical modification procedures. (2014). SlideShare. [Link]

-

Chitosan and Its Derivatives as Nanocarriers for Drug Delivery. (n.d.). PubMed Central. [Link]

-

Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery. (2024). PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Recent Advances of Chitosan Formulations in Biomedical Applications. (n.d.). PubMed Central. [Link]

-

Construction of an environmentally friendly octenylsuccinic anhydride modified pH-sensitive chitosan nanoparticle drug delivery system to alleviate inflammation and oxidative stress. (2020). PubMed. [Link]

-

Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems. (n.d.). PubMed Central. [Link]

-

Advances in Chitosan-Based Nanoparticles for Drug Delivery. (2019). MDPI. [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659). (n.d.). Human Metabolome Database. [Link]

-

succinic anhydride. (n.d.). Organic Syntheses. [Link]

- US3640991A - Mixed anhydride method of preparing peptides. (n.d.).

-

γ-PHENYLALLYLSUCCINIC ACID. (n.d.). Organic Syntheses. [Link]

-

Chitosan modification with 3-(dodec-2-en-1-yl) succinic anhydride. (n.d.). ResearchGate. [Link]

-

Shell-crosslinked Pluronic L121 micelles as a drug delivery vehicle. (n.d.). PubMed. [Link]

-

Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. (2018). Journal of Visualized Experiments. [Link]

-

Pluronic F127 and P104 Polymeric Micelles as Efficient Nanocarriers for Loading and Release of Single and Dual Antineoplastic Drugs. (2023). National Institutes of Health. [Link]

-

On-the-Resin N-Terminal Modification of Long Synthetic Peptides. (n.d.). PubMed Central. [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

-

Butylsuccinic Anhydride. (n.d.). PubChem. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). Wiley Online Library. [Link]

-

ATR-FTIR spectra of (a) succinic acid, (b) succinic anhydride, (c) PAA,... (n.d.). ResearchGate. [Link]

-

A Modular Cross-Linking Approach for Exploring Protein Interactions. (n.d.). Fenyo Lab. [Link]

-

The dawn of succinylation: a posttranslational modification. (n.d.). PubMed Central. [Link]

- Succinic anhydride, process for preparation of the same and use thereof. (n.d.).

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2021). MDPI. [Link]

-

Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism. (2007). ResearchGate. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis of Preparation succinic anhydride. (n.d.). PrepChem.com. [Link]

-

Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (n.d.). National Institutes of Health. [Link]

-

FTIR spectra of succinic anhydride (substrate) and aluminium... (n.d.). ResearchGate. [Link]

-

FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... (n.d.). ResearchGate. [Link]

-

Synthesis and Crystal Structure Analysis of 3,5,5,7-Tetraacetylnonane-2,8-Dione. (n.d.). ResearchGate. [Link]

-

Improving protein succinylation sites prediction using embeddings from protein language model. (n.d.). PubMed Central. [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (n.d.). MDPI. [Link]

Sources

- 1. Butylsuccinic Anhydride | C8H12O3 | CID 235910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BUTYLSUCCINIC ANHYDRIDE(2035-76-9) IR Spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction of an environmentally friendly octenylsuccinic anhydride modified pH-sensitive chitosan nanoparticle drug delivery system to alleviate inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chitosan and Its Derivatives as Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Chitosan Formulations in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pluronic F127 and P104 Polymeric Micelles as Efficient Nanocarriers for Loading and Release of Single and Dual Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Butylsuccinic Anhydride: Elucidating Molecular Structure for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the precise characterization of molecular structures is paramount. Butylsuccinic anhydride, a derivative of succinic anhydride, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and understanding its reactivity. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of butylsuccinic anhydride, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Butylsuccinic Anhydride

Butylsuccinic anhydride (C8H12O3) is a five-membered cyclic anhydride ring with a butyl substituent.[1] Its molecular structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The anhydride functional group is highly reactive, particularly towards nucleophiles, opening the ring to form succinic acid derivatives. This reactivity is of significant interest in the development of pharmaceuticals and other specialty chemicals. Accurate spectroscopic analysis is the cornerstone of ensuring the structural integrity of such molecules throughout the synthetic and application processes.

Molecular Structure and Isomerism

The structure of butylsuccinic anhydride dictates its spectroscopic characteristics. The presence of a chiral center at the carbon atom bearing the butyl group means that it can exist as a racemic mixture of two enantiomers. While standard NMR and IR spectroscopy will not distinguish between these enantiomers, they are fundamental in confirming the overall connectivity of the atoms.

Caption: 2D Structure of Butylsuccinic Anhydride.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data for Butylsuccinic Anhydride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (butyl) | ~0.9 | Triplet (t) | 3H |

| CH₂ (butyl, adjacent to CH₃) | ~1.4 | Sextet | 2H |

| CH₂ (butyl, adjacent to ring) | ~1.6 | Quintet | 2H |

| CH₂ (ring) | ~2.7 - 2.9 | Multiplet (m) | 2H |

| CH (ring, with butyl) | ~3.1 | Multiplet (m) | 1H |

Interpretation and Causality:

-

Upfield Signals (0.9 - 1.6 ppm): The protons of the butyl group are in a relatively electron-rich environment, shielded from the magnetic field, and thus appear at lower chemical shifts (upfield). The terminal methyl (CH₃) group is expected around 0.9 ppm as a triplet due to coupling with the adjacent methylene group. The two methylene groups of the butyl chain will appear as complex multiplets (sextet and quintet) due to coupling with their neighbors.

-

Downfield Signals (2.7 - 3.1 ppm): The protons on the succinic anhydride ring are deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups and the ring oxygen. This causes them to resonate at higher chemical shifts (downfield). The CH₂ group on the ring will likely appear as a multiplet due to diastereotopicity and coupling to the adjacent methine proton. The methine proton (CH), being adjacent to the electron-withdrawing butyl group and the carbonyl, will also be a multiplet and is expected to be the most downfield of the ring protons.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. As with the proton NMR, a predicted spectrum is presented based on data from similar compounds and established chemical shift increments.[5][6]

Predicted ¹³C NMR Data for Butylsuccinic Anhydride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H₃ (butyl) | ~13 |

| C H₂ (butyl) | ~22 |

| C H₂ (butyl) | ~30 |

| C H₂ (ring) | ~35 |

| C H (ring, with butyl) | ~45 |

| C =O (carbonyls) | ~175 |

Interpretation and Causality:

-

Aliphatic Carbons (13 - 45 ppm): The carbons of the butyl group and the saturated carbons of the succinic anhydride ring will appear in the upfield region of the spectrum. The terminal methyl carbon is the most shielded and appears at the lowest chemical shift. The chemical shifts of the other aliphatic carbons increase as they get closer to the electron-withdrawing anhydride ring.

-

Carbonyl Carbons (~175 ppm): The two carbonyl carbons are highly deshielded due to the double bond to the electronegative oxygen atoms. They will appear significantly downfield, typically in the range of 170-180 ppm.[7] Due to the asymmetry introduced by the butyl group, two distinct carbonyl signals may be observed.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of butylsuccinic anhydride will be dominated by the characteristic absorptions of the cyclic anhydride and the aliphatic C-H bonds.

Characteristic IR Absorption Bands for Butylsuccinic Anhydride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (symmetric) | ~1860 | Strong |

| C=O stretch (asymmetric) | ~1780 | Very Strong |

| C-O stretch (ring) | 1200 - 1300 | Strong |

Interpretation and Causality:

-

C-H Stretching (2850 - 3000 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the butyl group and the succinic anhydride ring.

-

Carbonyl (C=O) Stretching (~1860 and ~1780 cm⁻¹): The most prominent feature of the IR spectrum of an anhydride is the presence of two distinct carbonyl stretching bands.[8] This is a result of symmetric and asymmetric stretching of the two C=O bonds. For cyclic anhydrides, these bands are typically found at higher wavenumbers compared to their acyclic counterparts due to ring strain. The higher frequency band corresponds to the symmetric stretch, while the lower frequency, and usually more intense, band corresponds to the asymmetric stretch.[9]

-

C-O Stretching (1200 - 1300 cm⁻¹): The stretching vibrations of the C-O single bonds within the anhydride ring also give rise to strong absorption bands in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. The molecular weight of butylsuccinic anhydride is 156.18 g/mol .[1]

Predicted Fragmentation Pattern for Butylsuccinic Anhydride:

The electron ionization (EI) mass spectrum of butylsuccinic anhydride is expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will be influenced by the presence of the butyl group and the anhydride ring.

Caption: Predicted major fragmentation pathways for Butylsuccinic Anhydride.

Key Fragmentation Pathways:

-

Loss of the Butyl Radical (m/z = 99): A common fragmentation pathway for alkyl-substituted compounds is the cleavage of the alkyl chain. Loss of a butyl radical (•C₄H₉) would result in a fragment ion at m/z = 99.

-

Loss of Carbon Monoxide (m/z = 128) and Carbon Dioxide (m/z = 112): Anhydrides can undergo fragmentation by losing neutral molecules like CO and CO₂.

-

Formation of the Butyl Cation (m/z = 57): Alpha-cleavage next to the anhydride ring can lead to the formation of a stable butyl cation at m/z = 57, which is often a prominent peak in the mass spectra of butyl-containing compounds.

Experimental Protocols

Sample Preparation for NMR Spectroscopy:

-

Weigh approximately 5-10 mg of butylsuccinic anhydride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Acquisition of NMR Spectra:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise ratio.

Sample Preparation for IR Spectroscopy (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of butylsuccinic anhydride with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Acquisition of IR Spectrum:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the IR beam.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Sample Preparation and Analysis for Mass Spectrometry (Electron Ionization):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are separated according to their mass-to-charge ratio and detected.

Conclusion

The spectroscopic characterization of butylsuccinic anhydride through NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and drug development professionals. By understanding the causality behind the observed spectroscopic signals, scientists can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of butylsuccinic anhydride.

References

-

National Institute of Standards and Technology. Succinic anhydride. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 235910, Butylsuccinic Anhydride. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523). [Link]

-

ResearchGate. Characterization of polyisobutylene succinic anhydride chemistries using mass spectrometry. [Link]

-

ResearchGate. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20051, Methylsuccinic anhydride. [Link]

-

MDPI. Characterization of Polyisobutylene Succinic Anhydride (PIBSA) and Its PIBSI Products from the Reaction of PIBSA with Hexamethylene Diamine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523). [Link]

-

Synthesis and characterization of ASA samples. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectra of succinic anhydride (blue line), C-GO (red line)... [Link]

-

Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

Theseus. Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. [Link]

-

ResearchGate. Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism. [Link]

-

ResearchGate. Model compounds and 13C NMR increments for the characterization of maleic anhydride-grafted polyolefins. [Link]

-

MDPI. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Brainly. Analyze the IR spectra of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride from the experiment. [Link]

-

Scholarly Publications Leiden University. 13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. [Link]

-

ResearchGate. FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... [Link]

Sources

- 1. Butylsuccinic Anhydride | C8H12O3 | CID 235910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyric anhydride(106-31-0) 1H NMR spectrum [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523) [hmdb.ca]

- 4. Succinic anhydride(108-30-5) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523) [hmdb.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. brainly.com [brainly.com]

Butylsuccinic anhydride mechanism of synthesis

An In-Depth Technical Guide on the Core Synthesis Mechanisms of Butylsuccinic Anhydride

Abstract

Butylsuccinic anhydride is a key chemical intermediate utilized in a diverse range of applications, from the synthesis of specialized polymers and resins to its use as a sizing agent and a component in lubricant additives. Its molecular structure, featuring a five-membered anhydride ring coupled with a butyl group, imparts a unique combination of hydrophilic reactivity and hydrophobic character. This guide provides an in-depth technical exploration of the primary and alternative mechanisms for the synthesis of butylsuccinic anhydride. We will dissect the widely-used industrial two-step approach, which involves an initial "Ene" reaction to form an unsaturated precursor followed by catalytic hydrogenation. Furthermore, we will explore alternative pathways, such as free-radical additions, to provide a comprehensive mechanistic landscape for researchers, scientists, and professionals in drug development and chemical manufacturing. Each section is grounded in established chemical principles, explaining the causality behind experimental choices to ensure a self-validating understanding of the protocols.

Part 1: The "Ene" Reaction Pathway: Synthesis of the Butenylsuccinic Anhydride Precursor

The most prevalent industrial route to alkyl succinic anhydrides begins not with a direct butylation, but with the formation of an alkenyl succinic anhydride from an alkene and maleic anhydride.[1] This product is then hydrogenated in a subsequent step to yield the final saturated product. This approach is often more efficient and avoids the challenges associated with direct alkylation of the succinic anhydride moiety. For butylsuccinic anhydride, the logical precursor is butenylsuccinic anhydride, formed from an isomer of butene.

Mechanistic Overview: The Pericyclic "Ene" Reaction

The synthesis of alkenyl succinic anhydrides is accomplished via the Alder-ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, in this case, maleic anhydride (the "enophile").[2] The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile.[2]

This concerted mechanism does not involve discrete ionic or radical intermediates, which minimizes the formation of certain byproducts. The reaction is thermally driven, typically requiring high temperatures (in the range of 180°C to 250°C) to overcome the activation energy barrier of the cyclic transition state.[3][4]

Visualization of the Ene Reaction Mechanism

Caption: Concerted pericyclic mechanism of the Ene reaction.

Key Reaction Parameters and Scientific Rationale

The successful execution of the Ene reaction hinges on the precise control of several parameters, each chosen to maximize yield and minimize undesirable side reactions.

| Parameter | Typical Range | Rationale & Causality |

| Temperature | 180°C - 250°C | The reaction is thermally demanding due to its concerted, high-activation-energy pericyclic mechanism. Temperatures below this range result in impractically slow reaction rates.[2][4] However, excessive temperatures can promote polymerization and decomposition of maleic anhydride. |

| Reactant Ratio | 1.5 to 5.0 moles of olefin per mole of maleic anhydride | An excess of the alkene is used to maximize the conversion of the more valuable maleic anhydride and to suppress its polymerization.[4] The alkene can also serve as a solvent at reaction temperatures. |

| Pressure | Autogenous or elevated | The reaction is often conducted in a sealed autoclave to maintain the concentration of the volatile alkene reactant at the high temperatures required.[1] |

| Catalysts | Lewis acids (optional), Silicates | While often performed thermally, the reaction can be catalyzed by Lewis acids or solid catalysts like silica gel to potentially lower the required temperature and reaction time.[2][5] However, catalysts can also promote side reactions. |

| Inhibitors | Hydroquinone, etc. | Polymerization inhibitors are sometimes added to prevent the free-radical polymerization of maleic anhydride or the alkene at high temperatures, which is a significant competing side reaction.[3][6] |

Experimental Protocol: Synthesis of Isobutenylsuccinic Anhydride

This protocol is a representative synthesis adapted from established industrial practices.[4][6]

Materials:

-

Maleic Anhydride (98.0 g, 1.0 mole)

-

Isobutene (112.2 g, 2.0 moles)

-

Hydroquinone (0.2 g, polymerization inhibitor)

-

High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge.

Procedure:

-

Reactor Charging: Charge the autoclave with maleic anhydride and hydroquinone.

-

Sealing and Purging: Seal the reactor and purge it with nitrogen several times to remove oxygen, which can contribute to color formation and side reactions at high temperatures.

-

Reactant Addition: Cool the reactor (e.g., with a dry ice/acetone bath) and carefully condense the liquid isobutene into the vessel.

-

Reaction Execution: Seal the reactor completely. Begin stirring and heat the mixture to the target temperature of 200°C. The pressure will rise due to the vapor pressure of the reactants. Maintain the temperature for 4-8 hours.

-

Cooldown and Venting: After the reaction period, cool the reactor to room temperature. Carefully vent the excess isobutene in a fume hood.

-

Product Isolation: Open the reactor. The crude product, isobutenylsuccinic anhydride, is typically a viscous, yellowish liquid.

-

Purification: Unreacted maleic anhydride can be removed by vacuum distillation. The product can be further purified by distillation under high vacuum.

Part 2: Catalytic Hydrogenation to Butylsuccinic Anhydride

The butenylsuccinic anhydride produced via the Ene reaction contains a carbon-carbon double bond. The final step to produce butylsuccinic anhydride is the selective saturation of this bond through catalytic hydrogenation.

Mechanistic Overview

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. The mechanism proceeds via the adsorption of both the unsaturated substrate and diatomic hydrogen onto the surface of the catalyst. On the metal surface, the H-H bond of hydrogen is cleaved, and the hydrogen atoms are added sequentially to the carbons of the double bond, resulting in the saturated product.

The Central Role of Catalysis

The choice of catalyst is paramount for achieving high conversion and selectivity.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and common catalyst for the hydrogenation of C=C bonds under mild conditions.[7] Other catalysts, such as those based on Nickel (e.g., Raney Ni, Ni/CeO₂) or other platinum group metals, can also be employed.[8][9] The catalyst's activity and selectivity are influenced by the metal, the support, and preparation method.[9]

-

Reaction Conditions: This hydrogenation is typically performed at low to moderate hydrogen pressures (1-10 atm) and temperatures (25-100°C).[7] These mild conditions are sufficient to reduce the alkene functionality without causing the hydrogenolysis (cleavage) of the anhydride ring, which would be an undesirable side reaction.

-

Solvent: A variety of inert solvents can be used, such as ethyl acetate, ethanol, or tetrahydrofuran (THF), to dissolve the substrate and facilitate its interaction with the solid catalyst.

Visualization of the Hydrogenation Workflow

Caption: Step-by-step workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation of Isobutenylsuccinic Anhydride

Materials:

-

Crude Isobutenylsuccinic Anhydride (154.1 g, 1.0 mole)

-

5% Palladium on Carbon (Pd/C) catalyst (1.5 g, ~1 wt%)

-

Ethyl Acetate (500 mL)

-

Hydrogenation apparatus (e.g., Parr shaker or stirred autoclave)

-

Celite or another filter aid

Procedure:

-

Reactor Setup: In a hydrogenation vessel, dissolve the isobutenylsuccinic anhydride in ethyl acetate. Carefully add the Pd/C catalyst under a nitrogen atmosphere (Caution: Pd/C can be pyrophoric).

-

System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system first with nitrogen to remove air, then with hydrogen.

-

Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm). Begin vigorous stirring and heat to 50-60°C.

-

Monitoring: The reaction is monitored by the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the reactor to room temperature and vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with a small amount of fresh solvent.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, butylsuccinic anhydride.

Part 3: Alternative Synthetic Approaches

While the Ene reaction followed by hydrogenation is the dominant commercial route, other mechanisms are chemically plausible and offer alternative synthetic strategies.

Free-Radical Addition Pathway

Maleic anhydride is known to participate in free-radical reactions due to its electron-deficient double bond.[10][11] A butyl radical, generated from a suitable precursor (e.g., via thermal decomposition of a peroxide in the presence of butane or through a Barton-McCombie type reaction), could add across the maleic anhydride double bond.

-

Mechanism: The reaction proceeds via a classical chain reaction mechanism:

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates initial radicals.

-

Propagation: A butyl radical adds to the maleic anhydride double bond, forming a new, more stable succinyl radical. This radical then abstracts a hydrogen atom from a donor to yield the product and regenerate a radical to continue the chain.

-

-

Challenges: This approach often suffers from a lack of selectivity. The high reactivity of radicals can lead to polymerization of the maleic anhydride and other side reactions, resulting in complex product mixtures and lower yields of the desired monomeric adduct.[11]

Visualization of the Free-Radical Mechanism

Caption: Key steps in a free-radical synthesis pathway.

Conclusion

The synthesis of butylsuccinic anhydride is most effectively and commonly achieved through a robust, two-stage process: a high-temperature "Ene" reaction between an appropriate C4 olefin and maleic anhydride to generate a butenylsuccinic anhydride intermediate, followed by a selective catalytic hydrogenation of the double bond. This pathway offers high yields and good control over the final product structure. While alternative mechanisms such as free-radical addition are theoretically possible, they often present significant challenges in selectivity and process control, making them less suitable for large-scale, high-purity production. A thorough understanding of the underlying mechanisms—pericyclic, catalytic, and radical—is essential for process optimization, troubleshooting, and the development of next-generation synthetic routes in industrial and research settings.

References

-

CA1234128A - Preparation of alkyl succinic anhydride precursors. Google Patents.

-

Mohamed, S. A., et al. (2023). The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids. RSC Advances.

-

US4581464A - Preparation of alkenyl succinic anhydrides. Google Patents.

-

Diels-Alder Synthesis of Succinic Anhydride. Scribd.

-

Cazol, N., et al. (2011). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. OCL - Oilseeds and fats, Crops and Lipids.

-

Diels Alder Reaction Lab Report. Bartleby.com.

-

CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA). Google Patents.

-

Alkenylsuccinic anhydrides. Wikipedia.

-

A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman State University.

-

What are the products of the reaction between maleic anhydride and alcohols?. Koyon.

-

The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Vernier.

-

Cazol, N., et al. (2008). Kinetics and mechanism of the reaction between maleic anhydride and fatty acid esters and the structure of the products. European Journal of Lipid Science and Technology.

-

Maleic anhydride and water reaction mechanism. Knowledge.

-

Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Sci-Hub.

-

Bin, L., et al. (2008). Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free Radical Addition, Nucleophilic Ring Opening and Subsequent Thiocarboxylate Manipulation. PMC - NIH.

-

Reactions Involving Maleic Anhydride. ResearchGate.

-

Diels–Alder reaction. Wikipedia.

-

One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology (RSC Publishing).

-

Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism. ResearchGate.

-

The Catalytic Hydrogenation of Maleic Anhydride on CeO2−δ-Supported Transition Metal Catalysts. MDPI.

-

Kim, J. S., et al. (2015). Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor. Journal of Nanoscience and Nanotechnology.

-

Anhydride synthesis. Organic Chemistry Portal.

-

Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. NIH.

-

Reaction scheme of hydrogenation of maleic anhydride (MA). ResearchGate.

-

The free radical polymerization of maleic anhydride. ResearchGate.

-

The Catalytic Hydrogenation of Maleic Anhydride on CeO2−δ-Supported Transition Metal Catalysts. ResearchGate.

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 5. CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA) - Google Patents [patents.google.com]

- 6. CA1234128A - Preparation of alkyl succinic anhydride precursors - Google Patents [patents.google.com]

- 7. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Substituted Succinic Anhydrides: Synthesis, Reactivity, and Applications

Abstract

Substituted succinic anhydrides are a cornerstone class of molecules in modern organic chemistry, acting as versatile building blocks and critical intermediates across a spectrum of industries.[1][2] Their five-membered ring structure, activated by two carbonyl groups, provides a locus for a rich variety of chemical transformations.[1] This technical guide offers an in-depth exploration of substituted succinic anhydrides, designed for researchers, scientists, and professionals in drug development. We will dissect proven synthetic methodologies, delve into the principles governing their reactivity—particularly the regioselectivity of ring-opening reactions—and survey their impactful applications in pharmaceuticals, polymer science, and beyond. The narrative is grounded in mechanistic principles and supported by detailed experimental protocols and characterization data to provide a field-proven perspective on leveraging these powerful chemical entities.

Introduction: The Versatile Succinic Anhydride Core